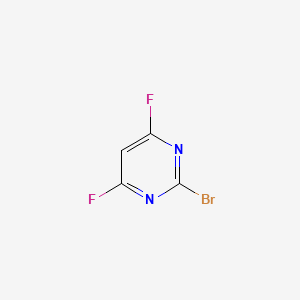

2-Bromo-4,6-difluoropyrimidine

Description

Properties

Molecular Formula |

C4HBrF2N2 |

|---|---|

Molecular Weight |

194.96 g/mol |

IUPAC Name |

2-bromo-4,6-difluoropyrimidine |

InChI |

InChI=1S/C4HBrF2N2/c5-4-8-2(6)1-3(7)9-4/h1H |

InChI Key |

UCSCKISTDNUOBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=C1F)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4,6 Difluoropyrimidine and Its Precursors

Direct Synthetic Routes to 2-Bromo-4,6-difluoropyrimidine

Direct routes to the target compound involve functionalizing a pyrimidine (B1678525) ring that already possesses either the fluorine or bromine atoms. These methods rely on the selective halogenation of specific positions on the pyrimidine core.

The direct bromination of 4,6-difluoropyrimidine (B1295327) at the C2 position presents a significant challenge. The pyrimidine ring is inherently electron-deficient, a characteristic that is further intensified by the strong electron-withdrawing effects of the two fluorine atoms at the C4 and C6 positions. This deactivation makes the C2 position resistant to electrophilic attack by standard brominating agents.

Achieving this transformation would likely require highly reactive electrophilic bromine sources or alternative strategies such as metal-halogen exchange. A possible, though challenging, approach involves the lithiation of 4,6-difluoropyrimidine at the C2 position using a strong organolithium base at low temperatures, followed by quenching the resulting lithiated intermediate with an electrophilic bromine source like Br2 or 1,2-dibromoethane. However, the stability of the lithiated intermediate and potential side reactions are significant hurdles.

A more common and synthetically viable approach is the fluorination of a brominated pyrimidine precursor, specifically 2-bromo-4,6-dichloropyrimidine (B1410510). This method falls under the category of nucleophilic aromatic substitution (SNAr), where the chlorine atoms are displaced by fluoride (B91410) ions. This process is often referred to as a halogen exchange (Halex) reaction.

The reactivity of halogen substituents on the pyrimidine ring towards nucleophilic attack generally follows the order C4 > C6 > C2. This regioselectivity is governed by the electronic influence of the ring nitrogen atoms, which activate the C4 and C6 positions for nucleophilic attack. Therefore, the chlorine atoms at these positions in 2-bromo-4,6-dichloropyrimidine are susceptible to substitution by fluoride.

Common fluorinating agents for this transformation include spray-dried potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. The efficiency of the reaction is often dependent on the anhydrous nature of the reagents and the reaction temperature.

Table 1: Representative Conditions for Fluorination of Dichloropyrimidines

| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Ethoxy-4,6-dichloropyrimidine | Potassium Fluoride (KF) | Sulfolane | 160 | 3 | 82.7 |

| 2-Ethoxy-4,6-dichloropyrimidine | Potassium Fluoride (KF) | DMSO | 80 | 12 | 65 |

This table presents data for a closely related substrate, 2-ethoxy-4,6-dichloropyrimidine, illustrating typical conditions for the Halex reaction on the pyrimidine core. google.com

Convergent synthesis strategies involve the construction of the target molecule from smaller, pre-functionalized fragments. A classic approach to pyrimidine synthesis is the Pinner reaction, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. For this compound, this would conceptually involve the reaction of 2-bromoacetamidine with a highly reactive 1,3-difluoro-1,3-dicarbonyl equivalent, such as difluoromalondialdehyde or a derivative.

Another multistep approach begins with simple, inexpensive starting materials like urea (B33335). For instance, a synthetic route to the related 2-ethoxy-4,6-difluoropyrimidine (B62712) starts with urea and diethyl sulfate (B86663) to form an O-ethylisourea intermediate. google.com This intermediate is then cyclized with a malonic acid derivative to form 2-ethoxy-4,6-dihydroxypyrimidine (B1589393). Subsequent chlorination followed by fluorination yields the final product. A similar pathway could be envisioned where a bromo-amidine precursor is used instead, leading to the desired 2-bromo substituted pyrimidine.

Precursor Synthesis and Halogenation Pathways

The most common precursor for many halogenated pyrimidines is 2,4,6-trichloropyrimidine (B138864). It is typically synthesized from barbituric acid via chlorination. The reaction involves heating barbituric acid with a chlorinating agent, most commonly phosphorus oxychloride (POCl3). ijnrd.org The reaction is often facilitated by the addition of a tertiary amine like dimethylaniline or a catalyst. google.com To drive the reaction to completion and ensure all three hydroxyl groups are replaced, a stronger chlorinating agent like phosphorus pentachloride (PCl5) may be used in a second step. google.comgoogle.com

From 2,4,6-trichloropyrimidine, other polyhalogenated building blocks can be accessed. For example, 2-bromo-4,6-dichloropyrimidine can be synthesized, although specific high-yield procedures are not widely documented in open literature. The conversion of a chloro-substituent to a bromo-substituent can sometimes be achieved by treatment with reagents like phosphorus tribromide (PBr3).

Table 2: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

The ability to selectively introduce or substitute halogens on the pyrimidine ring is fundamental to synthesizing complex derivatives. The regioselectivity of these reactions is dictated by the electronic properties of the ring and any existing substituents.

In nucleophilic aromatic substitution (SNAr) reactions on polyhalogenated pyrimidines, the positions are not equally reactive. For di- and trichloropyrimidines, the order of reactivity for nucleophilic displacement is generally C4/C6 > C2. wuxiapptec.com This selectivity is attributed to the greater activation of the C4 and C6 positions by the two ring nitrogen atoms. Quantum mechanics (QM) analyses, specifically of the Lowest Unoccupied Molecular Orbital (LUMO), show that the LUMO lobes are significantly larger at the C4 and C6 positions compared to the C2 position, indicating they are the preferred sites for nucleophilic attack. wuxiapptec.comnih.govbeilstein-journals.org However, this selectivity can be altered; strong electron-donating groups at the C6 position can reverse the preference, making the C2 position more susceptible to attack. wuxiapptec.com

Conversely, electrophilic halogenation, such as bromination, preferentially occurs at the C5 position if it is unsubstituted, as it is the most electron-rich position on the deactivated pyrimidine ring.

Selective dehalogenation is also a useful tool. For instance, treatment with zinc powder in acetic acid can selectively remove a halogen at the C4 position while leaving halogens at the C2 position intact. google.com This differential reactivity allows for intricate control over the final substitution pattern of the pyrimidine core.

Green Chemistry Principles in the Synthesis of Halogenated Pyrimidines

The synthesis of halogenated pyrimidines is increasingly influenced by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijarsct.co.inrsc.org This sustainable approach is critical in modern organic synthesis, steering researchers toward cleaner and more efficient process designs. researchgate.net

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful. researchgate.net Consequently, significant research has been dedicated to developing solvent-free reactions and utilizing benign solvents like water.

Solvent-Free Synthesis: Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, and often shorter reaction times. These reactions are frequently facilitated by microwave irradiation or mechanical grinding, which provide the necessary energy for the transformation to occur. publish.csiro.auresearchgate.net Several studies report the successful synthesis of pyrimidine derivatives and related fused heterocyclic systems under solvent-free conditions. mdpi.comsciforum.net For instance, multicomponent reactions (MCRs) involving the condensation of starting materials can be efficiently carried out by simply heating the mixture without any solvent, leading to high yields of the desired products. mdpi.comorganic-chemistry.org

Aqueous Reaction Conditions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net The development of synthetic methods that operate in aqueous media is a key goal for sustainable chemistry. Research has demonstrated the feasibility of synthesizing various functionalized pyrimidines and fused pyrimidines in water. thieme-connect.comresearchgate.neteurjchem.com These reactions can be promoted by catalysts that are effective in aqueous environments or through the use of techniques like ultrasonic irradiation. researchgate.netacs.org For example, the synthesis of polysubstituted pyrimidines has been achieved in water using β-cyclodextrin as a recoverable and reusable supramolecular catalyst. eurjchem.com

Table 1: Examples of Green Synthetic Methods for Pyrimidine Derivatives

| Product Type | Method | Conditions | Key Advantages |

| Functionalized Pyrimidines | Microwave-assisted Synthesis | Solvent-free, cyclization of N-C-N unit with β-dicarbonyls | Good yields, rapid, one-step process. publish.csiro.auresearchgate.net |

| 4-Substituted Aminopyrido[2,3-d]pyrimidines | Multicomponent Reaction (MCR) | Solvent-free, heating of 2-aminopyridines and primary amines | Good yields (61-85%), efficient. mdpi.comsciforum.net |

| Dihydropyrido[2,3-d]pyrimidin-4-ones | Sequential Reaction | Aqueous medium, potassium phosphate (B84403) as base, 100°C | Good yields, use of water as a green solvent. thieme-connect.com |

| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Ultrasonic Irradiation | Aqueous ethanol, KHSO₄ catalyst | Good yields, avoids harsh conditions and toxic solvents. researchgate.net |

| Polysubstituted Pyrimidines | Catalytic MCR | Aqueous medium, β-cyclodextrin catalyst | Good to excellent yields, reusable catalyst. eurjchem.com |

The concept of atom economy, a core principle of green chemistry developed by Barry Trost, evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. skpharmteco.com Synthetic methods should be designed to maximize this incorporation, thereby minimizing the generation of waste. rsc.org

High atom economy is often achieved through reaction design that avoids the use of stoichiometric reagents and protecting groups, which generate byproducts that are not part of the final molecule. ijarsct.co.in Catalytic processes and multicomponent reactions (MCRs) are prime examples of atom-economical synthesis.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more starting materials react to form a single product that contains the substantial majority of the atoms from the reactants. This approach is inherently efficient and atom-economical as it reduces the number of synthetic steps and avoids the isolation and purification of intermediates, saving time, resources, and reducing waste. rsc.org The synthesis of various pyrimidine and fused-pyrimidine systems has been successfully achieved using MCR strategies, often under solvent-free or aqueous conditions, further enhancing their green credentials. mdpi.comtandfonline.com

Catalytic Processes: Catalysts increase the rate of a reaction without being consumed in the process. Their use is fundamental to green chemistry because they allow for reactions to occur under milder conditions and with greater selectivity, often replacing stoichiometric reagents that would otherwise end up as waste. For example, a facile three-component tandem reaction to produce substituted pyrimidines is promoted by NH₄I, offering a metal-free catalytic approach under solvent-free conditions. organic-chemistry.org

Table 2: Research Findings on Atom Economy in Pyrimidine Synthesis

| Reaction Type | Strategy | Key Findings on Efficiency and Atom Economy |

| Three-Component Tandem Reaction | NH₄I-promoted, metal- and solvent-free | A broad range of substituted pyrimidines are formed with good functional group tolerance, demonstrating high efficiency. organic-chemistry.org |

| Isocyanide-Based Multicomponent Reaction | Three-component reaction in aqueous glucose | An effective route to novel hexahydropyrimidines, maximizing atom incorporation in a benign solvent system. tandfonline.com |

| General Pyrimidine Synthesis | One-pot, multicomponent strategies | One-pot synthesis is highlighted as a valuable strategy to reduce waste, avoid intermediate purification, and increase chemical yield. rsc.org |

| General Chemical Processes | Mass-based metrics (Atom Economy, PMI) | The use of metrics like Atom Economy (AE) and Process Mass Intensity (PMI) is crucial for evaluating and improving the green credentials of a synthetic process. whiterose.ac.uk |

| General Synthesis Principles | Trost's Atom Economy Concept | The principle fundamentally shifts the focus from just chemical yield to the efficiency of incorporating all reactant materials into the final product. skpharmteco.com |

Reactivity and Derivatization Strategies of 2 Bromo 4,6 Difluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Bromo-4,6-difluoropyrimidine

The pyrimidine (B1678525) core, particularly when substituted with multiple halogen atoms, is highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of two ring nitrogen atoms significantly acidifies the ring protons and activates the halogen substituents toward displacement by nucleophiles. In this compound, the combination of the electron-withdrawing pyrimidine ring and three halogen atoms renders the molecule a versatile substrate for a variety of SNAr transformations.

Regioselective Reactivity at the Bromo and Fluoro Positions

The regioselectivity of nucleophilic attack on this compound is a critical aspect of its chemistry. Generally, in SNAr reactions on polyhalogenated heterocycles, the position of substitution is dictated by a combination of factors, including the nature of the leaving group and the electronic activation of the different positions on the ring.

In many instances of nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than bromide. This is because the rate-determining step is often the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more polarized carbon-halogen bond. youtube.comyoutube.com The high electronegativity of fluorine creates a more electrophilic carbon center, thus favoring nucleophilic attack. However, the stability of the resulting intermediate (a Meisenheimer-like complex) and the ease of leaving group departure also play crucial roles.

For this compound, the two fluorine atoms at positions 4 and 6 are electronically equivalent, while the bromine atom is at the 2-position. The pyrimidine ring's nitrogen atoms strongly activate the positions ortho and para to them. In this case, all three halogen-substituted carbons (C2, C4, and C6) are activated. The precise site of substitution can be influenced by the nature of the incoming nucleophile and the reaction conditions.

SNAr with Nitrogen-Based Nucleophiles (Amines, Hydrazines)

The reaction of this compound with nitrogen-based nucleophiles such as primary and secondary amines, as well as hydrazines, is a common method for the synthesis of substituted aminopyrimidines. These reactions typically proceed under mild conditions, often requiring a base to neutralize the hydrogen halide formed during the reaction.

The regioselectivity of these reactions can be tuned. For instance, with less sterically hindered amines, substitution may occur preferentially at the more reactive fluoro positions. However, by carefully selecting the reaction conditions and the stoichiometry of the reactants, it is possible to achieve mono- or di-substitution.

For example, the reaction with one equivalent of a primary amine could potentially yield a mixture of 2-bromo-4-amino-6-fluoropyrimidine and 2-amino-4,6-difluoropyrimidine, with the former often being the major product under kinetically controlled conditions. The use of excess amine and/or higher temperatures can lead to disubstitution, replacing both fluorine atoms.

The reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines provides a route to hydrazinylpyrimidines, which are valuable intermediates in the synthesis of fused heterocyclic systems like triazolopyrimidines.

Table 1: Representative SNAr Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product(s) | Typical Conditions |

| Primary Amine (R-NH₂) | 2-Bromo-4-(R-amino)-6-fluoropyrimidine | 1 equivalent of amine, base (e.g., Et₃N), solvent (e.g., EtOH, THF), room temperature to reflux |

| Secondary Amine (R₂NH) | 2-Bromo-4-(R₂-amino)-6-fluoropyrimidine | 1 equivalent of amine, base (e.g., K₂CO₃), solvent (e.g., DMF, DMSO), elevated temperatures |

| Hydrazine Hydrate (N₂H₄·H₂O) | 2-Bromo-4,6-dihydrazinylpyrimidine | Excess hydrazine, solvent (e.g., EtOH), reflux |

SNAr with Oxygen-Based Nucleophiles (Alcohols, Phenols)

Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily displace the halogen atoms of this compound. These reactions are typically carried out in the presence of a strong base (e.g., sodium hydride, potassium carbonate) to generate the more nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol.

The substitution generally occurs at the fluoro positions. The reaction of this compound with sodium methoxide (B1231860) in methanol, for example, would be expected to yield 2-bromo-4,6-dimethoxypyrimidine. Similar to amination, sequential and selective substitution can be achieved by controlling the stoichiometry and reaction conditions.

Table 2: Representative SNAr Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Product(s) | Typical Conditions |

| Alkoxide (RO⁻) | 2-Bromo-4-alkoxy-6-fluoropyrimidine | 1 equivalent of alcohol, base (e.g., NaH), solvent (e.g., THF), 0 °C to room temperature |

| Phenoxide (ArO⁻) | 2-Bromo-4-phenoxy-6-fluoropyrimidine | 1 equivalent of phenol, base (e.g., K₂CO₃), solvent (e.g., DMF), elevated temperatures |

SNAr with Sulfur-Based Nucleophiles (Thiols)

Thiols are excellent nucleophiles for SNAr reactions and react readily with this compound. These reactions are usually performed in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate anion.

The high nucleophilicity of sulfur compounds often leads to facile substitution at the fluoro positions. The resulting (arylthio)- or (alkylthio)pyrimidines are versatile intermediates for further synthetic transformations.

Table 3: Representative SNAr Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Product(s) | Typical Conditions |

| Thiolate (RS⁻) | 2-Bromo-4-(alkylthio)-6-fluoropyrimidine | 1 equivalent of thiol, base (e.g., NaH, K₂CO₃), solvent (e.g., DMF, THF) |

| Arylthiolate (ArS⁻) | 2-Bromo-4-(arylthio)-6-fluoropyrimidine | 1 equivalent of arylthiol, base (e.g., Cs₂CO₃), solvent (e.g., DMSO) |

SNAr with Carbon-Based Nucleophiles (Carbanions, Cyanides)

While less common than reactions with N-, O-, or S-nucleophiles, SNAr reactions of this compound with carbon-based nucleophiles are also possible. Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, can displace the fluoro groups to form new carbon-carbon bonds. These reactions typically require a strong base to generate the carbanion.

The cyanide ion (CN⁻) can also act as a nucleophile, leading to the formation of cyanopyrimidines. These products are valuable as they can be further elaborated, for example, by hydrolysis to carboxylic acids or reduction to amines.

Table 4: Representative SNAr Reactions with Carbon-Based Nucleophiles

| Nucleophile | Product(s) | Typical Conditions |

| Malonate Ester Anion | Diethyl 2-(2-bromo-6-fluoropyrimidin-4-yl)malonate | Diethyl malonate, strong base (e.g., NaH), solvent (e.g., THF) |

| Cyanide (CN⁻) | 2-Bromo-4-cyano-6-fluoropyrimidine | NaCN or KCN, solvent (e.g., DMSO), elevated temperatures |

Mechanistic Investigations of SNAr Pathways on this compound

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the case of this compound, the nucleophile attacks one of the halogen-bearing carbon atoms, leading to the formation of this tetrahedral intermediate. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which stabilizes the complex. In the second step, the leaving group (fluoride or bromide) is eliminated, and the aromaticity of the ring is restored.

Recent studies have also proposed concerted SNAr mechanisms, particularly for reactions involving certain substrates and nucleophiles. nih.govnih.gov In a concerted mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single step, avoiding a high-energy intermediate. While the addition-elimination pathway is most commonly invoked for substrates like this compound, the possibility of a concerted pathway under specific conditions cannot be entirely ruled out and would depend on factors such as the nature of the nucleophile, leaving group, and solvent. Computational studies on related polyhalogenated heterocycles have suggested that concerted mechanisms may be more likely with less effective leaving groups like chloride or bromide. researchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions almost exclusively occur at the C2-Br bond, a consequence of the general reactivity trend for halogens in such catalytic cycles (I > Br > Cl >> F). This inherent selectivity allows for the precise introduction of various substituents at the 2-position while leaving the fluorine atoms at C4 and C6 untouched for potential subsequent nucleophilic aromatic substitution reactions.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester. mdpi.comtcichemicals.com For this compound, this reaction facilitates the introduction of aryl, heteroaryl, or vinyl groups at the 2-position. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

The Suzuki-Miyaura coupling of bromoheterocycles like this compound is generally robust and tolerates a wide range of functional groups on the boronic acid partner. Both electron-rich and electron-deficient aryl and heteroaryl boronic acids can be successfully coupled. mdpi.comresearchgate.net However, challenges can arise with certain substrates.

Scope:

Arylboronic Acids: A broad array of substituted phenylboronic acids, including those with electron-donating (e.g., methoxy, alkyl) and electron-withdrawing (e.g., cyano, trifluoromethyl) groups, are effective coupling partners. mdpi.comnih.gov

Heteroarylboronic Acids: Boronic acids derived from heterocycles such as thiophene, furan, and pyridine (B92270) are also well-tolerated, enabling the synthesis of complex bi- and poly-heterocyclic systems. nih.gov

Alkenylboronic Acids: Vinylboronic acids can be used to introduce olefinic moieties. beilstein-journals.org

Alkylboronic Acids/Esters: While less common, coupling with alkylboron reagents is also possible, providing access to 2-alkyl-4,6-difluoropyrimidines. dntb.gov.ua

Limitations:

Steric Hindrance: Highly sterically hindered boronic acids, such as those with ortho-substituents on both sides of the boron group, may react sluggishly, requiring higher catalyst loadings or more forcing conditions. beilstein-journals.org

Protodeboronation: Some heteroarylboronic acids are susceptible to protodeboronation (cleavage of the C-B bond by a proton source) under the basic reaction conditions, which can lower the yield of the desired product. The use of potassium trifluoroborate salts can sometimes mitigate this issue.

The following table illustrates typical pairings in Suzuki-Miyaura reactions involving substituted bromopyrimidines, demonstrating the broad scope of the reaction. Note that these are representative examples from related systems, as specific data for this compound is not extensively detailed in the cited literature.

| Aryl/Heteroaryl Boronic Acid | Typical Catalyst/Ligand | Base | Solvent | Expected Product Structure |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 2-Phenyl-4,6-difluoropyrimidine |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(4-Methoxyphenyl)-4,6-difluoropyrimidine |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 2-(Thiophen-3-yl)-4,6-difluoropyrimidine |

| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-(4-(Trifluoromethyl)phenyl)-4,6-difluoropyrimidine |

The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand is critical for achieving high efficiency and yield in Suzuki-Miyaura couplings. For challenging substrates, such as electron-deficient heterocycles or sterically hindered partners, careful optimization is often necessary.

Catalysts: Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. Pre-catalysts, which are more stable and form the active Pd(0) species in situ, are also widely used. researchgate.net

Ligands: The ligand stabilizes the palladium center and modulates its reactivity.

Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many routine couplings. mdpi.com

Buchwald-type Ligands: Electron-rich, sterically bulky biaryl phosphine ligands such as SPhos and XPhos have shown exceptional activity, enabling reactions at lower temperatures, with lower catalyst loadings, and with challenging substrates like aryl chlorides. nih.gov Their bulk is thought to promote the reductive elimination step.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that can form very stable and highly active palladium complexes, often effective for coupling unreactive substrates. nih.gov

Optimization studies on related dihalopyrimidines have shown that a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand in a polar aprotic solvent like 1,4-dioxane or DMF, using a base such as K₃PO₄ or K₂CO₃, often provides the best results. mdpi.comresearchgate.net

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, typically co-catalyzed by palladium and copper(I) salts, allows for the direct introduction of an alkynyl group at the 2-position of the pyrimidine ring. The reaction proceeds under mild, basic conditions, usually employing an amine base like triethylamine (B128534) or diisopropylamine, which also serves as the solvent. libretexts.orgsoton.ac.ukscirp.org

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the catalyst to the C-Br bond. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the homocoupling of the alkyne (Glaser coupling). organic-chemistry.org

The scope of the Sonogashira reaction is broad, accommodating a variety of terminal alkynes, including arylacetylenes, alkylacetylenes, and those bearing functional groups like alcohols (propargyl alcohol). scirp.org The reactivity of the halide follows the order I > Br > Cl, making the C-Br bond of this compound an ideal site for this transformation. libretexts.org

The following table provides illustrative examples of Sonogashira couplings on related bromopyridine systems.

| Terminal Alkyne | Catalyst System | Base | Solvent | Expected Product Structure |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 4,6-Difluoro-2-(phenylethynyl)pyrimidine |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N | THF | 4,6-Difluoro-2-((trimethylsilyl)ethynyl)pyrimidine |

| 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 4,6-Difluoro-2-(hept-1-yn-1-yl)pyrimidine |

| 3-Butyn-1-ol | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | Acetonitrile | 4-(4,6-Difluoropyrimidin-2-yl)but-3-yn-1-ol |

The Heck reaction forms a C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction offers a method to introduce a substituted vinyl group at the 2-position of the pyrimidine ring. The mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product. thieme-connect.de

The reaction is typically performed at elevated temperatures in polar aprotic solvents like DMF or NMP. The choice of base (e.g., Et₃N, NaOAc, K₂CO₃) and ligand can influence the reaction's efficiency and selectivity. While phosphine ligands are common, ligand-free conditions using phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) have also proven effective, particularly for reactive bromides. researchgate.net The Heck reaction generally exhibits good functional group tolerance, though the regioselectivity of the alkene insertion and the stereoselectivity (E/Z) of the resulting double bond can be issues that need to be controlled. thieme-connect.de

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is a powerful alternative to classical methods like nucleophilic aromatic substitution, offering broader scope and milder conditions. It allows for the synthesis of 2-amino-4,6-difluoropyrimidines by coupling this compound with a wide range of primary and secondary amines, anilines, and even amides. dntb.gov.ua

The success of the Buchwald-Hartwig amination relies heavily on the use of sterically hindered, electron-rich phosphine ligands, which facilitate both the oxidative addition and the final C-N bond-forming reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine or the intermediate palladium-amine complex.

The scope of the reaction is extensive, including:

Primary and Secondary Alkylamines: A variety of acyclic and cyclic amines can be coupled.

Anilines: Substituted anilines are effective nucleophiles.

Amides and Carbamates: These less nucleophilic partners can also be coupled under optimized conditions.

The table below shows representative conditions for Buchwald-Hartwig amination on related bromo-aromatic systems.

| Amine | Catalyst / Ligand | Base | Solvent | Expected Product Structure |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 4-(4,6-Difluoropyrimidin-2-yl)morpholine |

| Aniline (B41778) | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | N-(4,6-Difluoropyrimidin-2-yl)aniline |

| Benzylamine | Pd₂(dba)₃ / DavePhos | LHMDS | Dioxane | N-Benzyl-4,6-difluoropyrimidin-2-amine |

| Pyrrolidine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 2-(Pyrrolidin-1-yl)-4,6-difluoropyrimidine |

Negishi and Stille Coupling Variants

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For a substrate like this compound, the bromine atom at the C2 position is the primary site for oxidative addition to a palladium(0) catalyst, making it an ideal handle for such transformations.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the reactivity of organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts. wikipedia.org For this compound, a Negishi coupling would typically involve the reaction with an organozinc halide (R-ZnX) to form a 2-substituted-4,6-difluoropyrimidine. The reaction is catalyzed by palladium complexes, often with bulky, electron-rich phosphine ligands that facilitate the catalytic cycle. nih.gov Nickel catalysts can also be employed. wikipedia.org The reaction tolerates a wide array of functional groups on the organozinc partner, including esters, nitriles, and ketones. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Organostannanes are valued for their stability to air and moisture, and the reaction conditions are generally mild and compatible with a wide range of functional groups. wikipedia.orgorgsyn.org In the context of this compound, the Stille coupling would proceed by reacting it with an organostannane (R-SnR'₃) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dba)₂, to yield the corresponding 2-substituted product. The choice of ligands, such as bulky, electron-rich phosphines, can significantly enhance the reaction's scope, even enabling the use of less reactive aryl chlorides. orgsyn.org Additives like copper(I) salts can also accelerate the rate of reaction. organic-chemistry.org

The table below outlines hypothetical, yet chemically plausible, cross-coupling reactions based on established methodologies for similar heterocyclic systems.

| Coupling Reaction | Organometallic Reagent | Catalyst / Ligand | Product |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-Phenyl-4,6-difluoropyrimidine |

| Negishi | Ethylzinc bromide | PdCl₂(dppf) | 2-Ethyl-4,6-difluoropyrimidine |

| Stille | Vinyltributylstannane | Pd(dba)₂ / P(t-Bu)₃ | 2-Vinyl-4,6-difluoropyrimidine |

| Stille | 2-Thienyltributylstannane | Pd(PPh₃)₄ | 2-(Thiophen-2-yl)-4,6-difluoropyrimidine |

Stereochemical Aspects in Cross-Coupling Reactions of Pyrimidine Derivatives

A critical consideration in cross-coupling reactions is the transfer of stereochemistry from a chiral coupling partner to the product. When enantioenriched organometallic reagents are used, the stereochemical outcome of the reaction (retention or inversion) at the chiral center is of paramount importance.

In the context of Stille couplings, studies utilizing enantioenriched secondary alkyl azastannatranes have demonstrated that the transmetallation step can proceed with high fidelity. nih.gov For example, the palladium-catalyzed coupling of optically active secondary alkyltin reagents with aryl halides has been shown to occur with complete retention of the absolute configuration at the sp³-hybridized carbon center. nih.gov This stereoretention is crucial as it allows for the predictable synthesis of chiral molecules.

This principle can be extended to the cross-coupling reactions of pyrimidine derivatives. If this compound were coupled with a chiral, enantioenriched secondary alkylzinc (Negishi) or alkyltin (Stille) reagent, the reaction would be expected to proceed with retention of configuration at the chiral carbon. This stereospecificity allows for the synthesis of non-racemic, chiral 2-alkyl-4,6-difluoropyrimidine derivatives, which are valuable in pharmaceutical and agrochemical research. The configurational stability of the organometallic nucleophile is key to achieving a high degree of stereochemical transfer. nih.gov

| Reaction Type | Chiral Nucleophile | Expected Outcome |

| Stille Coupling | (S)-sec-Butyl(azastannatrane) | (S)-2-sec-Butyl-4,6-difluoropyrimidine |

| Negishi Coupling | (R)-1-Phenylethylzinc chloride | (R)-2-(1-Phenylethyl)-4,6-difluoropyrimidine |

Other Selective Functionalization Reactions

Beyond cross-coupling at the C2 position, the unique electronic properties of this compound allow for other selective functionalization strategies.

Directed ortho metalation (DoM) is a powerful method for the regioselective deprotonation and functionalization of aromatic and heteroaromatic rings. researchgate.net The reaction is guided by a directing metalation group (DMG), which coordinates to an organolithium base and directs deprotonation to an adjacent position. In the pyrimidine ring, existing substituents can act as DMGs. For instance, alkoxy or acylamino groups at the C2 or C4 positions can direct lithiation to the C5 position. researchgate.net

In this compound, the two fluorine atoms and the ring nitrogen atoms strongly influence the acidity of the C5-H bond. Fluorine is known to be a moderate directing group in DoM. The cumulative electron-withdrawing effects would render the C5 proton the most acidic site on the ring. Treatment with a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) would be expected to selectively deprotonate the C5 position. researchgate.net The resulting C5-lithiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) halides) to introduce a wide range of substituents at this position, a transformation not easily achieved by other means.

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling functionalization through radical pathways. One of the most fundamental transformations is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be achieved under various radical conditions, for example, using organic photoredox catalysts that can selectively activate the C-Br bond for reduction.

This process typically involves the generation of an aryl radical at the C2 position, which then abstracts a hydrogen atom from a suitable donor (e.g., a solvent like DMF or a specific H-atom donor). This method is valuable for synthesizing 4,6-difluoropyrimidine (B1295327) from its 2-bromo precursor.

The absorption of ultraviolet or visible light can promote molecules to an excited state, opening up unique reaction pathways not accessible under thermal conditions. Halogenated pyrimidines are known to undergo photochemical reactions. The C-Br bond is the weakest point in the this compound molecule and is susceptible to photolytic cleavage upon irradiation with UV light. This homolytic cleavage generates a pyrimidin-2-yl radical and a bromine radical. In the absence of other trapping agents, this can lead to reductive dehalogenation if a hydrogen source is available. Alternatively, the pyrimidin-2-yl radical could be trapped by other species in the reaction mixture or participate in dimerization or polymerization processes. Photochemical conditions can also facilitate additions to the pyrimidine ring, although such reactions are more commonly reported for pyrimidinethiones.

Advanced Spectroscopic and Computational Analysis of 2 Bromo 4,6 Difluoropyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For 2-Bromo-4,6-difluoropyrimidine, a combination of multi-nuclear and advanced 2D NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidation

Multi-nuclear NMR spectroscopy offers a detailed insight into the molecular framework of this compound by probing the magnetic properties of its constituent nuclei.

The ¹H NMR spectrum is expected to be simple, showing a single resonance for the proton at the C5 position. The chemical shift of this proton would be influenced by the adjacent fluorine and nitrogen atoms, likely appearing in the downfield region.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting due to C-F coupling. The C2 carbon, bonded to bromine, will also have a distinct chemical shift.

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms at the C4 and C6 positions. The chemical shift and coupling constants would be characteristic of fluorine atoms attached to a pyrimidine (B1678525) ring.

¹⁵N NMR can be used to probe the nitrogen environments within the pyrimidine ring, although it is less commonly employed due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (H5) | 8.0 - 8.5 | Triplet | ³J(H-F) ≈ 5-7 Hz |

| ¹³C (C2) | 140 - 145 | Singlet | - |

| ¹³C (C4/C6) | 165 - 170 | Doublet of triplets | ¹J(C-F) ≈ 240-260 Hz, ³J(C-F) ≈ 10-15 Hz |

| ¹³C (C5) | 110 - 115 | Triplet | ²J(C-F) ≈ 20-25 Hz |

| ¹⁹F (F4/F6) | -60 to -70 | Singlet | - |

Note: The data in this table is predicted based on known values for similar compounds and general NMR principles, as direct experimental data for this specific compound is not widely available.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are powerful for establishing the connectivity between different atoms in a molecule.

COSY (Correlation Spectroscopy) would show a correlation between coupled protons. In this case, with only one proton, a standard COSY would not be very informative.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. An HSQC spectrum would show a clear correlation between the H5 proton and the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds). An HMBC spectrum would be crucial in confirming the structure by showing correlations from the H5 proton to the C4 and C6 carbons, and potentially to the C2 carbon. It would also show correlations from the fluorine atoms to adjacent carbons.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements.

Table 2: Exact Mass of this compound (C₄HBrF₂N₂)

| Isotope | Exact Mass (Da) |

| ⁷⁹Br | 207.9345 |

| ⁸¹Br | 209.9325 |

The presence of bromine would be readily identifiable by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by approximately 2 Da.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a fingerprint that can be used to confirm the structure of the molecule. For this compound, likely fragmentation pathways would involve the loss of the bromine atom, followed by the sequential loss of HCN or fluorine radicals from the pyrimidine ring. The analysis of these fragmentation patterns can provide valuable confirmation of the compound's structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.sa These techniques are excellent for identifying the functional groups present in a compound. ksu.edu.sa

The IR and Raman spectra of this compound would be characterized by vibrations associated with the pyrimidine ring and the C-Br and C-F bonds.

C-F stretching vibrations are typically strong in the IR spectrum and appear in the region of 1100-1300 cm⁻¹.

C-Br stretching vibrations are found at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Pyrimidine ring vibrations will give rise to a series of characteristic bands in both the IR and Raman spectra, corresponding to ring stretching and deformation modes.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Pyrimidine Ring Stretching | 1400 - 1600 |

| C-F Stretching | 1100 - 1300 |

| C-Br Stretching | 500 - 600 |

Note: The data in this table is based on typical frequency ranges for these functional groups.

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not widely reported in publicly available literature, the analysis of analogous bromo-substituted heterocyclic compounds provides insight into the expected structural features. researchgate.netmdpi.com For a molecule like this compound, X-ray analysis would precisely measure the C-Br, C-F, C-N, and C-C bond lengths and the internal angles of the pyrimidine ring. Furthermore, it would reveal intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing.

Table 1: Illustrative Crystallographic Data for a Halogenated Pyrimidine Derivative This table presents typical data obtained from an X-ray crystallography experiment, based on findings for similar structures.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.95 |

| b (Å) | 22.79 |

| c (Å) | 7.16 |

| β (°) | 105.5 |

| Volume (ų) | 621.5 |

| Z (Molecules/Unit Cell) | 4 |

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights that complement experimental data, allowing for a detailed exploration of molecular properties that can be difficult to measure directly. For halogenated pyrimidines, these methods are invaluable for understanding electronic structure, reactivity, and reaction mechanisms.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By approximating the exchange-correlation energy, DFT can accurately calculate the ground-state energy, optimized molecular geometry, and vibrational frequencies. nih.gov Studies on related dichloropyrimidines and other pyrimidine derivatives commonly employ the B3LYP functional with a 6-311++G(d,p) basis set to achieve results that are in good agreement with experimental data. nih.govnih.gov

For this compound, DFT calculations would yield optimized geometrical parameters, including the lengths of the C-F, C-Br, and C-N bonds, as well as the bond angles within the pyrimidine ring. These theoretical values serve as a benchmark for comparison with experimental results from techniques like X-ray crystallography.

Table 2: Representative Optimized Geometrical Parameters (DFT B3LYP/6-311++G(d,p)) for a Halogenated Pyrimidine Ring This table is illustrative, showing the type of data generated from DFT calculations on similar heterocyclic systems.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.34 | C6-N1-C2 | 115.8 |

| C2-N3 | 1.33 | N1-C2-N3 | 127.5 |

| N3-C4 | 1.34 | C2-N3-C4 | 115.9 |

| C4-C5 | 1.39 | N3-C4-C5 | 122.5 |

| C5-C6 | 1.38 | C4-C5-C6 | 117.5 |

| C6-N1 | 1.34 | C5-C6-N1 | 120.8 |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO is associated with the capacity to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the most likely sites for nucleophilic and electrophilic attack.

Table 3: Illustrative FMO Parameters for a Bromo-Aromatic Compound Data derived from DFT calculations on analogous systems. mdpi.com

| Parameter | Energy (eV) |

| HOMO | -7.27 |

| LUMO | -3.17 |

| Energy Gap (ΔE) | 4.10 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.com It is an effective tool for identifying the charge distribution and predicting how a molecule will interact with other charged species. MEP maps use a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas of intermediate or near-neutral potential.

For this compound, an MEP map would be expected to show significant negative potential (red) around the highly electronegative fluorine atoms and the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. Conversely, a region of positive potential (blue or a "sigma-hole") would likely be present on the outer surface of the bromine atom, making it a potential site for halogen bonding interactions.

Reaction Pathway and Transition State Calculations

Computational chemistry allows for the detailed exploration of reaction mechanisms by calculating the potential energy surface of a chemical reaction. This involves identifying and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, providing critical insights into reaction kinetics.

For derivatives of this compound, these calculations are particularly useful for studying reactions such as nucleophilic aromatic substitution, where an incoming nucleophile displaces the bromine or a fluorine atom. Theoretical modeling can help determine which displacement is more favorable energetically and can elucidate the structure of the Meisenheimer complex intermediate. While specific studies on this molecule are scarce, the methodologies have been successfully applied to understand complex organic reactions. mdpi.com

Quantum Chemical Descriptors for Understanding Reactivity and Selectivity

From the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors, often called quantum chemical descriptors, can be calculated. These descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. mdpi.com Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge.

These descriptors help in systematically comparing the reactivity of different derivatives and predicting their behavior in chemical reactions.

Table 4: Quantum Chemical Descriptors and Their Formulas

| Descriptor | Formula |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Potential (μ) | -(I + A) / 2 |

| Global Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | μ² / (2η) |

Applications of 2 Bromo 4,6 Difluoropyrimidine As a Key Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique electronic properties of the pyrimidine (B1678525) ring, combined with the distinct reactivity of its halogen substituents, make 2-bromo-4,6-difluoropyrimidine an ideal starting material for constructing more elaborate heterocyclic frameworks, including fused ring systems and densely functionalized pyrimidine scaffolds.

The synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, is critical in drug discovery as these scaffolds are present in numerous biologically active molecules, including kinase inhibitors. While direct examples starting from this compound are not prevalent in readily available literature, established synthetic routes for analogous compounds provide a clear blueprint for its application.

A common strategy involves the initial regioselective substitution of one of the highly activated fluorine atoms with a bifunctional nucleophile. For instance, reaction with an aminobenzene derivative bearing a suitably positioned reactive group can initiate a sequence leading to intramolecular cyclization. An illustrative synthetic approach to a pyrido[2,3-d]pyrimidine (B1209978) core, analogous to the synthesis of intermediates for kinase inhibitors like Palbociclib, can be proposed. nih.gov

The process would begin with a selective SNAr reaction at the C4 or C6 position with an appropriate amino-ester or amino-nitrile. The resulting intermediate, now containing a side chain with an electrophilic or nucleophilic center, can undergo a subsequent intramolecular cyclization to form the second ring, yielding the fused heterocyclic system. The bromine atom at the C2 position remains intact throughout this sequence, serving as a valuable synthetic handle for further diversification in the final steps.

Table 1: Proposed Reaction Sequence for Fused Pyrimidine Synthesis

| Step | Reaction Type | Reactants | Product | Purpose |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (SNAr) | This compound, Ethyl 3-aminocrotonate | Ethyl 3-((2-bromo-6-fluoropyrimidin-4-yl)amino)but-2-enoate | Introduction of a side chain for cyclization |

| 2 | Intramolecular Cyclization (e.g., thermal or acid-catalyzed) | Intermediate from Step 1 | 2-Bromo-7-hydroxy-5-methylpyrido[2,3-d]pyrimidin-4(3H)-one | Formation of the fused pyridine (B92270) ring |

The primary value of this compound lies in the differential reactivity of its halogen atoms, which enables the controlled and sequential introduction of various functional groups to create multifunctionalized pyrimidine scaffolds. The electron-withdrawing nature of the ring nitrogens activates the C4 and C6 positions for SNAr, with the fluorine atoms being excellent leaving groups. In contrast, the C2 position is less activated for SNAr but the C-Br bond is ideal for transformations like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

This reactivity hierarchy allows for a modular synthetic approach:

Step 1 (SNAr): Nucleophiles such as primary or secondary amines, alkoxides, or thiolates will preferentially displace one of the fluorine atoms. The reaction conditions (temperature, stoichiometry) can be tuned to favor monosubstitution.

Step 2 (SNAr): A second, different nucleophile can then be used to displace the remaining fluorine atom, often requiring slightly harsher conditions.

Step 3 (Cross-Coupling): With the C4 and C6 positions functionalized, the C2-bromine atom can be selectively targeted using palladium catalysis to introduce aryl, heteroaryl, or alkyl groups.

This stepwise functionalization provides a powerful tool for creating precisely substituted pyrimidines with three different substituents, which is a key strategy in building libraries of compounds for medicinal chemistry. Analogous strategies have been well-documented for 2,4,6-trichloropyrimidine (B138864). researchgate.net

Table 2: Orthogonal Reactivity of this compound

| Position | Halogen | Primary Reaction Type | Typical Reagents | Relative Reactivity |

|---|---|---|---|---|

| C4 / C6 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Amines (R₂NH), Alkoxides (RO⁻), Thiolates (RS⁻) | High |

Role in Medicinal Chemistry Research as an Intermediate

As an adaptable synthetic intermediate, this compound is a valuable building block in medicinal chemistry, enabling the modular construction of complex molecules for therapeutic applications and biological investigation.

The pyrimidine core is a "privileged scaffold" found in a multitude of approved drugs, particularly in the class of kinase inhibitors used in oncology. The synthesis of third-generation EGFR inhibitors like Osimertinib, for example, relies on a disubstituted pyrimidine core built from 2,4-dichloropyrimidine. cjph.com.cncjph.com.cn this compound offers a platform for constructing similar, yet distinct, pharmaceutical intermediates.

The modularity of its reactivity allows chemists to systematically vary substituents at three positions around the pyrimidine ring to optimize biological activity, selectivity, and pharmacokinetic properties. For instance, a common synthetic route for kinase inhibitors involves linking the pyrimidine core to an aniline (B41778) derivative and another heterocyclic moiety.

Using this compound, a synthetic chemist can first perform a selective SNAr reaction with a substituted aniline at the C4 position. The remaining fluorine at C6 can then be displaced by another amine, such as a piperazine (B1678402) derivative. Finally, the bromine at C2 can be used in a Suzuki coupling to introduce a specific aryl or heteroaryl group, leading to a complex, drug-like molecule. This approach facilitates the rapid synthesis of numerous analogues for structure-activity relationship (SAR) studies. researchgate.net

The development of molecular probes for biological imaging (e.g., Positron Emission Tomography, PET) or target engagement studies requires molecules that can be readily modified to incorporate a reporter group, such as a radionuclide (e.g., ¹⁸F) or a fluorescent tag. The synthetic versatility of this compound makes it an attractive starting point for such probes.

For example, a fused pyrido[2,3-d]pyrimidine system, known to bind to targets like EGFR, can be constructed as described in section 5.1.1. nih.gov The bromine atom at the C2 position, preserved through the initial synthesis, serves as a crucial handle for late-stage functionalization. This C-Br bond can be converted to a C-SnMe₃ or C-B(pin) bond via Stille or Miyaura borylation reactions, respectively. These organometallic intermediates can then be used in radiolabeling reactions to introduce imaging isotopes. Alternatively, the bromine can be used in a Sonogashira coupling to attach a linker arm terminating in a fluorescent dye or a biotin (B1667282) tag for biochemical pull-down experiments. This synthetic flexibility is paramount in the design and creation of sophisticated chemical biology tools.

In modern drug discovery, Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to screen against various biological targets, increasing the probability of finding novel therapeutic leads. Polyfunctional scaffolds like this compound are ideal for DOS strategies.

The concept has been effectively demonstrated using 2,4,6-trichloropyrimidine in the construction of DNA-Encoded Libraries (DELs), where vast numbers of compounds are synthesized and screened simultaneously. nih.gov This strategy can be directly applied to this compound. A library synthesis could be designed as follows:

Split-and-Pool Round 1 (SNAr at C4/C6): The starting material is reacted with a mixture of hundreds of different primary or secondary amines under conditions that favor monosubstitution.

Split-and-Pool Round 2 (SNAr at C6/C4): The resulting pool of monosubstituted pyrimidines is then reacted with a second library of nucleophiles (e.g., alkoxides or different amines) to functionalize the second fluorine position.

Split-and-Pool Round 3 (Cross-Coupling at C2): The final diversification step involves reacting the pool of disubstituted pyrimidines with a library of boronic acids under Suzuki coupling conditions.

This three-step sequence, leveraging the orthogonal reactivity of the scaffold, can theoretically generate millions of unique compounds from just a few hundred building blocks in each step. This rapid generation of molecular diversity is a powerful engine for lead discovery programs.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dichloropyrimidine |

| 2,4,6-Trichloropyrimidine |

| 5-Bromo-2,4-dichloropyrimidine |

| 4-Fluoro-2-methoxyaniline |

| N,N,N'-Trimethylethylenediamine |

| Acryloyl chloride |

| Ethyl 3-aminocrotonate |

| Palbociclib |

| Osimertinib |

| Pyrido[2,3-d]pyrimidine |

| Piperazine |

| Boronic acid |

| Stannane |

| Biotin |

Contributions to Materials Science

The strategic placement of fluorine atoms and a reactive bromine site on the pyrimidine ring makes this compound a valuable building block in the realm of materials science. Its unique electronic properties and reactivity are harnessed to create specialized monomers for polymer chemistry and to develop novel functional organic materials with applications in electronics and sensor technology.

Synthesis of Pyrimidine-Based Monomers for Polymer Chemistry

This compound serves as a key precursor in the synthesis of a variety of pyrimidine-based monomers, which are subsequently used to build polymers with tailored properties. The presence of the difluoropyrimidine core is particularly advantageous as it can impart desirable characteristics such as thermal stability, specific electronic properties, and modified solubility to the resulting polymers.

The synthetic utility of this compound lies in the selective reactivity of its substituent groups. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of polymerizable functionalities. For instance, coupling reactions such as the Suzuki or Stille reactions can be employed to attach vinyl, styrenyl, or other unsaturated groups to the pyrimidine ring, thereby forming a monomer that can undergo polymerization.

A general synthetic approach to such monomers is outlined below:

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Monomer Functionality | Potential Polymerization Method |

| This compound | Vinylboronic acid pinacol (B44631) ester | Suzuki Coupling | 2-Vinyl-4,6-difluoropyrimidine | Radical Polymerization |

| This compound | Tributyl(vinyl)tin | Stille Coupling | 2-Vinyl-4,6-difluoropyrimidine | Radical Polymerization |

| This compound | 4-Vinylphenylboronic acid | Suzuki Coupling | 2-(4-Vinylphenyl)-4,6-difluoropyrimidine | Radical Polymerization |

This table represents a generalized scheme and specific reaction conditions may vary.

The resulting monomers, containing the 4,6-difluoropyrimidine (B1295327) moiety, can then be polymerized to create a new class of functional polymers. The properties of these polymers can be fine-tuned by copolymerizing the pyrimidine-based monomers with other monomers, allowing for the creation of materials with a wide range of physical and chemical properties.

Development of Functional Organic Materials (e.g., in electronics, sensors)

The electron-deficient nature of the difluoropyrimidine ring makes this compound an attractive component for the synthesis of functional organic materials, particularly for applications in organic electronics. Materials incorporating this moiety often exhibit n-type (electron-transporting) semiconductor behavior, which is a critical component in various electronic devices.

In the field of organic electronics , derivatives of this compound are investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The electron-deficient pyrimidine core can be incorporated into host materials or electron-transporting layers to improve device efficiency and stability.

Organic Photovoltaics (OPVs): As electron-acceptor materials, pyrimidine derivatives can facilitate charge separation and transport in solar cells.

Organic Field-Effect Transistors (OFETs): The introduction of the difluoropyrimidine unit can lead to materials with high electron mobility, a key parameter for transistor performance.

The development of these materials often involves the synthesis of conjugated molecules where the 2,4-difluoropyrimidine (B1295326) unit is linked to other aromatic or heteroaromatic systems. The bromine atom on this compound provides a convenient handle for C-C bond formation reactions to construct these extended π-conjugated systems.

| Starting Material | Reaction Partner | Reaction Type | Resulting Functional Material Core | Potential Application |

| This compound | Thiophene-2-boronic acid | Suzuki Coupling | 2-(Thiophen-2-yl)-4,6-difluoropyrimidine | Organic Electronics |

| This compound | 9,9-dioctyl-9H-fluorene-2-boronic acid | Suzuki Coupling | 2-(9,9-dioctyl-9H-fluoren-2-yl)-4,6-difluoropyrimidine | Organic Electronics |

| This compound | Benzo[c]thiadiazole derivatives | Cross-coupling Reactions | Donor-Acceptor type conjugated systems | Organic Photovoltaics |

This table illustrates potential synthetic pathways to functional organic material cores.

Furthermore, the fluorine atoms on the pyrimidine ring can engage in non-covalent interactions, such as hydrogen bonding and π-stacking, which can influence the molecular packing in the solid state. This control over the material's morphology is crucial for optimizing charge transport and other electronic properties.

In the area of sensors , the electron-deficient pyrimidine ring can interact with electron-rich analytes. This interaction can lead to changes in the material's optical or electronic properties, such as fluorescence quenching or a change in conductivity, forming the basis for a sensing mechanism. By functionalizing the pyrimidine core with specific recognition units, sensors with high selectivity for target molecules can be designed.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Pyrimidine (B1678525) Functionalization

The functionalization of the pyrimidine core is a cornerstone of synthetic chemistry, and the development of novel catalytic systems is a primary focus for future research. While traditional cross-coupling reactions are well-established, researchers are exploring new catalysts to achieve unprecedented transformations and improve existing methods.

Transition metal catalysis remains a fertile ground for innovation. Recent advancements have seen the use of various metals to mediate the synthesis and functionalization of pyrimidine rings:

Iridium and Ruthenium: These metals have been employed in multicomponent reactions to construct highly substituted pyrimidines from simple starting materials like alcohols and amidines.

Copper and Palladium: Copper-catalyzed tandem reactions and Palladium-catalyzed syntheses have proven effective for creating diversely functionalized pyrimidines, including carboxamides.

Zirconium and Nickel: Zirconium-mediated and Nickel-catalyzed approaches have also been developed for the synthesis of polysubstituted pyrimidines.

For a scaffold like 2-Bromo-4,6-difluoropyrimidine, these novel catalytic systems could offer new strategies for C-H activation at the 5-position or for cross-coupling reactions at the bromine-bearing C2-position under milder and more efficient conditions. The development of catalysts that can selectively functionalize one position over another on the electron-deficient difluorinated ring is a significant area of interest. Furthermore, photoredox catalysis is emerging as a powerful tool for C-H functionalization, which could be applied to forge new carbon-carbon and carbon-heteroatom bonds on the pyrimidine core.

| Catalyst System | Reaction Type | Potential Application for this compound |

|---|---|---|

| Iridium/Ruthenium Pincer Complexes | Multicomponent Synthesis/Dehydrogenative Coupling | Direct C-H functionalization at C5-position |

| Copper/Palladium Catalysts | Tandem Reactions/Cross-Coupling | Efficient derivatization at C2-position (C-Br bond) |

| Nickel/Zirconium Complexes | Cycloadditions/Multicomponent Synthesis | Construction of novel fused pyrimidine systems |

| Photoredox Catalysts | C-H Functionalization/Alkylation | Selective introduction of alkyl/aryl groups at C5-position |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, is rapidly transitioning from a niche academic tool to a mainstream technology in the pharmaceutical and fine chemical industries. This approach offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation and scale-up.

The synthesis of this compound and its subsequent derivatization often involve hazardous reagents or highly exothermic reactions, making them ideal candidates for translation to continuous flow systems. Key benefits include:

Improved Safety: Performing reactions in small-volume, continuous-flow reactors minimizes the amount of hazardous material present at any given time.

Enhanced Control: Precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction yields and selectivity, potentially reducing the formation of impurities.

Future research will likely focus on developing integrated flow-based platforms for the multi-step synthesis of complex drug candidates starting from this compound. This includes the incorporation of in-line purification and real-time analytical techniques to monitor reaction progress and ensure product quality.

Asymmetric Synthesis and Chiral Derivatization

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. Asymmetric synthesis, which produces a chiral product from an achiral starting material in unequal amounts of its stereoisomers, is therefore of paramount importance.

For a prochiral molecule like this compound, future research will explore the introduction of chiral centers through asymmetric reactions. This could involve the enantioselective addition of substituents to the pyrimidine ring or the asymmetric synthesis of chiral side chains that are then attached to the scaffold.

Recent breakthroughs in the asymmetric synthesis of pyrimidine derivatives highlight the potential in this area. For instance, rhodium-catalyzed asymmetric allylation has been used to synthesize chiral pyrimidine acyclic nucleosides with high enantioselectivity. Another promising approach is the highly enantioselective cyclopropanation of N1-vinylpyrimidines to create chiral cyclopropanes, which can serve as precursors to chiral nucleoside analogues. The development of new chiral ligands and catalysts will be crucial for expanding the scope of these reactions to substrates like this compound, enabling the creation of novel, enantiomerically pure compounds for biological screening.

Bio-inspired Synthetic Approaches

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to emulate the efficiency and selectivity of biological processes, often by employing enzymes or mimicking enzymatic reaction cascades. The biosynthesis of pyrimidines in organisms occurs through a highly regulated de novo pathway involving a series of enzymatic steps.

A key future direction is the harnessing of this biological machinery for synthetic purposes. This can involve:

Enzymatic Synthesis: Using isolated, recombinantly expressed enzymes to perform specific transformations. Researchers have successfully recapitulated the de novo pyrimidine biosynthesis pathway in vitro to produce uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP). This approach could be adapted to create functionalized pyrimidine building blocks.

Biocatalysis: Employing whole-cell systems or purified enzymes to catalyze specific reactions, such as selective halogenation, hydroxylation, or glycosylation on the pyrimidine ring. This can provide access to derivatives that are difficult to obtain through traditional chemical synthesis.

Sustainable Feedstocks: Mimicking nature's use of renewable resources, research is exploring the synthesis of pyrimidines from biomass-derived starting materials like alcohols, which aligns with the principles of green chemistry.

By integrating biocatalysis with traditional organic synthesis, chemists can develop more sustainable and efficient routes to novel derivatives of this compound.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical synthesis is planned and executed. These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy.

For a versatile building block like this compound, AI and ML can accelerate research and development in several ways:

Reaction Prediction: ML algorithms can predict the most likely products of a reaction, even for novel combinations of reactants and catalysts, outperforming human chemists in some cases. This allows researchers to prioritize experiments that are most likely to succeed.

Retrosynthesis Planning: AI platforms can propose novel synthetic routes to complex target molecules containing the this compound scaffold by working backward from the final product.

Optimization of Reaction Conditions: Machine learning models can predict reaction yields and selectivity under different conditions (e.g., temperature, solvent, catalyst), helping chemists to quickly identify the optimal parameters for a given transformation without extensive trial-and-error experimentation.

As these technologies mature, they will become indispensable tools for designing efficient synthetic pathways to new functional molecules derived from this compound, accelerating the discovery of new materials and therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.